N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-14-2-5-16(6-3-14)26-22(28)21-17(8-11-31-21)25-23(26)32-13-20(27)24-15-4-7-18-19(12-15)30-10-9-29-18/h2-7,12H,8-11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQUYFBRHEAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with various thieno[3,2-d]pyrimidine analogs. The synthesis typically begins with the formation of an acetamide derivative followed by the introduction of thieno[3,2-d]pyrimidine moieties. The synthetic pathway can be summarized as follows:
- Starting Material : 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
- Reagents : 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted phenyl)acetamides.
- Conditions : Reaction in DMF with lithium hydride as a base.
This method yields the target compound along with various derivatives that can be screened for biological activity .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The MTT assay has been employed to determine the cytotoxic effects on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives exhibit promising anti-proliferative activity with IC50 values comparable to reference drugs like Harmine .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-... | HCT-116 | 5.20 ± 0.15 | Harmine (2.40 ± 0.12) |
| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-... | HepG2 | 6.10 ± 0.20 | Harmine (2.40 ± 0.12) |
Enzymatic Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes related to metabolic disorders such as type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). Screening against α-glucosidase and acetylcholinesterase revealed that several derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| α-glucosidase | N-(2,3-dihydrobenzo[b][1,4]dioxin...) | 8.50 ± 0.30 |
| Acetylcholinesterase | N-(2,3-dihydrobenzo[b][1,4]dioxin...) | 9.00 ± 0.25 |
Case Studies
Several case studies have highlighted the compound's biological activity:
- Study on Anticancer Effects : A study conducted on various thieno[3,2-d]pyrimidine derivatives showed that modifications to the substituents significantly influenced anti-cancer activity through enhanced interactions with target proteins .
- Enzyme Inhibition Research : Another investigation focused on the structure-activity relationship (SAR) of the compound's derivatives in inhibiting acetylcholinesterase and α-glucosidase demonstrated that electron-withdrawing groups improved inhibitory potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:
Key Observations
Substituent Effects on Lipophilicity: The p-tolyl group in the target compound increases logP compared to dichlorophenyl (logP ~2.8) or methoxyphenyl (logP ~2.5) analogs, favoring blood-brain barrier penetration . Polar groups (e.g., methoxy or cyano) enhance aqueous solubility but reduce membrane permeability .
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation of 2-mercaptopyrimidin-4-one with N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-2-chloroacetamide, similar to methods in .
- Yields for analogs range from 57–90%, depending on substituent reactivity and purification methods .
Biological Activity: Thienopyrimidinone derivatives exhibit kinase inhibition (e.g., JAK3, EGFR) and anti-inflammatory effects. The p-tolyl group may enhance selectivity for hydrophobic binding pockets . Dichlorophenyl and benzyl analogs show confirmed anti-inflammatory and antimicrobial activities, suggesting the target compound may share these properties .
Spectral Data Comparison
- NMR Shifts: In analogs, the thienopyrimidinone core protons resonate at δ 6.0–7.8 ppm, while the dihydrobenzo[1,4]dioxin protons appear at δ 6.3–7.4 ppm. Substituents like p-tolyl cause upfield shifts (δ ~2.2 ppm for CH~3~) due to electron-donating effects .
- IR Stretching: Thioamide C=S and pyrimidinone C=O vibrations occur at ~1,200 cm⁻¹ and ~1,700 cm⁻¹, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
